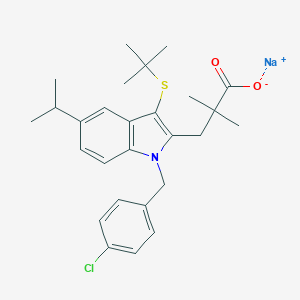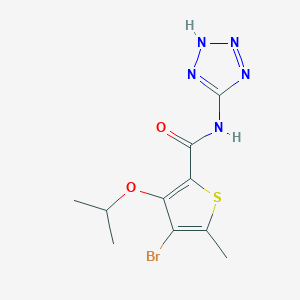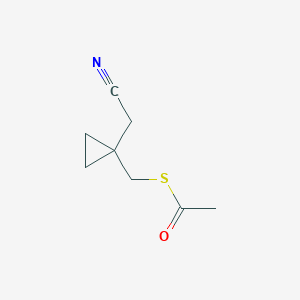
6-Bromoquinazolina
Descripción general
Descripción
6-Bromoquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
Target of Action
6-Bromoquinazoline is a derivative of quinazoline, a heterocyclic compound that has been shown to have a broad spectrum of biological activities Quinazoline derivatives have been reported to interact with various biological targets, including the intracellular atp binding domain of egfr .
Mode of Action
It’s known that quinazoline derivatives can irreversibly bind with their targets . For instance, acrolein amine quinazolines substituted on the 6-position could irreversibly bind with the intracellular ATP binding domain of EGFR . This irreversible binding could lead to changes in the function of the target protein, potentially inhibiting its activity.
Biochemical Pathways
Quinazoline derivatives have been reported to affect various biochemical pathways, including those involved in cancer, inflammation, bacterial infections, convulsions, and hypertension . The exact downstream effects would depend on the specific targets and their roles in these pathways.
Pharmacokinetics
It’s known that the pharmacokinetics and pharmacodynamics of drugs can be altered due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .
Result of Action
Given its potential to irreversibly bind to its targets, it could lead to the inhibition of the target protein’s activity, potentially leading to changes at the cellular level .
Action Environment
For instance, the chlorosulfonation reaction of 6-bromoquinazoline-2,4-dione was found to occur at elevated temperatures .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 6-Bromoquinazoline are not fully understood due to limited research. Quinazoline derivatives, including 6-Bromoquinazoline, are known to interact with various enzymes, proteins, and other biomolecules. For instance, certain quinazoline derivatives can irreversibly bind with the intracellular ATP binding domain of EGFR .
Cellular Effects
6-Bromoquinazoline derivatives have shown cytotoxic effects against cancer cell lines . For example, a derivative of 6-Bromoquinazoline was found to reduce the viability of MCF-7 and SW480 cancer cell lines . This suggests that 6-Bromoquinazoline may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Molecular docking and MD simulation studies have suggested that certain 6-Bromoquinazoline derivatives can establish hydrogen bonds and other important interactions with key residues of EGFR . This could potentially lead to enzyme inhibition or activation and changes in gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinazoline typically involves the bromination of quinazoline derivatives. One common method is the reaction of anthranilic acid with N-bromosuccinimide in acetonitrile, followed by cyclization with phenyl isothiocyanate in ethanol to yield 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one .
Industrial Production Methods: Industrial production of 6-Bromoquinazoline may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Cyclization Reactions: It can undergo cyclization to form complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed: The major products formed from these reactions include various substituted quinazolines, quinazolinones, and other heterocyclic compounds with potential biological activities .
Comparación Con Compuestos Similares
- 6-Chloroquinazoline
- 6-Fluoroquinazoline
- 6-Iodoquinazoline
Comparison: 6-Bromoquinazoline is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
6-bromoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQBSQZDZFVMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590187 | |
| Record name | 6-Bromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89892-21-7 | |
| Record name | 6-Bromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a 2-(4-chlorophenyl) group affect the cytotoxicity of 4-anilino-6-bromoquinazolines?
A2: Studies indicate that the introduction of a 2-(4-chlorophenyl) substituent to 4-anilino-6-bromoquinazolines generally enhances cytotoxicity and selectivity against HeLa cells []. This suggests the importance of this structural modification for anti-cancer activity.
Q2: What is the significance of replacing the bromine atom in 4-anilino-6-bromoquinazolines with a 4-fluorophenyl group?
A3: Replacing the bromine with a 4-fluorophenyl group in 2-unsubstituted 4-anilinoquinazolines leads to increased cytotoxicity against HeLa cells, even surpassing the potency of Gefitinib (a known EGFR-TK inhibitor) []. This highlights the potential of this substitution for developing more potent anti-cancer agents.
Q3: What are the structural characteristics of the most potent 6-bromoquinazoline derivatives identified in the studies?
A4: Compounds 3g, 3l, and 4l, which exhibited significant EGFR-TK inhibitory activity and cytotoxicity, all possessed either a 2-(4-chlorophenyl) or a 4-fluorophenyl substituent, demonstrating the importance of these structural features for biological activity [].
Q4: Are there any preliminary studies investigating the anti-tumor activity of 6-bromoquinazoline derivatives in cellular models?
A5: Yes, in vitro studies using MTT assays have demonstrated the anti-tumor activity of some novel 4-arylamino-6-bromoquinazolines against BGC-823 and A549 cells, indicating their potential as anti-cancer agents [].
Q5: What analytical techniques have been employed to characterize and study 6-bromoquinazoline derivatives?
A6: Researchers have utilized various spectroscopic techniques to characterize 6-bromoquinazoline derivatives, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H-NMR), and Carbon-13 Nuclear Magnetic Resonance (13C-NMR) []. These techniques provide information about the functional groups, structure, and purity of the synthesized compounds.
Q6: Has the concept of structure-activity relationship (SAR) been explored for 6-bromoquinazolines?
A7: Yes, studies have explored the impact of structural modifications on the biological activity of 6-bromoquinazolines. For example, the presence of specific substituents like 2-(4-chlorophenyl) and 4-fluorophenyl groups has been linked to enhanced cytotoxicity and EGFR-TK inhibitory activity [, ]. These findings provide valuable insights for designing more potent and selective 6-bromoquinazoline-based drug candidates.
Q7: Beyond anti-cancer activity, are there other potential applications of 6-bromoquinazoline derivatives being explored?
A8: Research suggests potential antimicrobial applications for 6-bromoquinazoline derivatives. One study highlighted the promising antibacterial activity of a specific derivative (VMA–13–06) against various bacterial strains, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Klebsiella pneumonia []. This finding opens avenues for further investigation into the development of novel antimicrobial agents based on the 6-bromoquinazoline scaffold.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















